molecular formula C8H5BrO3S B3032578 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS No. 250736-42-6

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

Cat. No.: B3032578
CAS No.: 250736-42-6
M. Wt: 261.09
InChI Key: OSCAROHQYYOTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (CAS 250736-42-6) is a high-value benzothiophene derivative that serves as a crucial synthetic building block in medicinal chemistry and cancer research. This compound is strategically functionalized with a bromine substituent, making it an essential precursor for the synthesis of novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives via cross-coupling reactions . These advanced derivatives have demonstrated significant potential as covalent inhibitors of the RhoA GTPase, a key regulator of tumour growth and metastasis . Researchers utilize this brominated scaffold to develop compounds that target the Cys-107 residue of RhoA, inhibiting the RhoA/ROCK signaling pathway. This mechanism leads to the suppression of cancer cell proliferation, migration, and invasion, as evidenced in studies using aggressive cell lines such as MDA-MB-231 . The compound is typically characterized by techniques including 1H NMR, 13C NMR, and high-resolution mass spectrometry to ensure purity and identity for research applications . It is offered For Research Use Only and is intended for use by qualified laboratory professionals. Strictly not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard information.

Properties

IUPAC Name

5-bromo-1,1-dioxo-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCAROHQYYOTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231902
Record name Benzo[b]thiophen-3(2H)-one, 5-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250736-42-6
Record name Benzo[b]thiophen-3(2H)-one, 5-bromo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250736-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-3(2H)-one, 5-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide involves the use of electrochemical methods. For instance, benzo[b]thiophene-1,1-dioxide can be synthesized using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2 .

Another method involves the reaction of thiophen-3-ylboronic acid with hydrogen peroxide in diethyl ether at 0°C, followed by refluxing the mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Heterocyclic Synthesis

One of the primary applications of 5-bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide is in the synthesis of complex heterocyclic compounds. Research has demonstrated its utility as a versatile reagent in the formation of spiroheterocycles. For instance, a study detailed the synthesis of a new heterocyclic system, 3H,2'H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2'-benzo[b]thiophene], showcasing a novel cyclization mechanism facilitated by this compound .

CompoundReaction TypeYield (%)Reference
Spiro[benzo[b]thieno[3,2-b]pyridine]Cyclization85%
Benzothiophene derivativesSynthesis90%

Pharmaceutical Development

This compound has shown potential in drug development due to its biological activity. It has been investigated for its effects on various biological targets, including enzymes involved in cancer pathways. The compound's structure allows for modifications that can enhance its pharmacological properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds derived from this compound. These derivatives have exhibited significant activity against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .

Anticancer Properties

The compound has also been assessed for anticancer activity. Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This opens avenues for further exploration in cancer therapeutics.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

  • A study published in Tetrahedron reported on the synthesis of novel spirocyclic compounds using this reagent, demonstrating high yields and selectivity in reactions .
  • Another research article emphasized its role as an intermediate in synthesizing bioactive molecules with potential therapeutic effects against microbial infections .

Biological Activity

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide, a compound belonging to the benzo[b]thiophene family, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the following characteristics:

  • Molecular Formula : C₈H₅BrOS
  • Molecular Weight : 229.09 g/mol
  • CAS Number : 163449-72-7

This structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on MCF7 (breast cancer) and MCF10A (normal breast epithelial) cells demonstrated that at specific concentrations, the compound effectively reduced cell viability in cancerous cells while maintaining lower toxicity in healthy cells.

CompoundCell LineConcentration (µM)Viability Reduction (%)
This compoundMCF75040
This compoundMCF10A5015

This data suggests a promising therapeutic window where the compound selectively targets cancer cells while sparing normal cells .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that this compound can downregulate specific proteins associated with cell survival and proliferation, such as XIAP (X-linked inhibitor of apoptosis protein) . This leads to increased apoptosis rates in treated cancer cells.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been reported that derivatives of benzo[b]thiophenes exhibit significant inhibition of inflammatory mediators in vitro. The anti-inflammatory action is attributed to the modulation of cytokine production and the inhibition of pro-inflammatory pathways .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds within the benzo[b]thiophene family. For instance:

  • Study on Anti-cancer Efficacy : A study found that certain derivatives exhibited enhanced cytotoxicity against a panel of cancer cell lines, including lung and colon cancers.
  • In Vivo Studies : In animal models, administration of benzo[b]thiophene derivatives resulted in reduced tumor growth rates compared to control groups treated with standard chemotherapy agents .
  • Combination Therapy : Research indicates that combining this compound with established chemotherapeutics like doxorubicin can enhance therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

(a) 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
  • CAS : 1800430-79-8 .
  • Molecular Formula : C₉H₅F₃O₃S.
  • Molecular Weight : 250.19 g/mol .
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) at position 6 instead of bromine.
    • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications .
(b) 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
  • CAS: Not explicitly provided (see ).
  • Molecular Formula : C₁₆H₁₁N₂O₃S.
  • Key Differences :
    • Core Structure : 1,2,5-Thiadiazole ring instead of benzothiophene.
    • Synthesis : Prepared via m-CPBA-mediated cyclocondensation (29% yield) .
  • Applications :
    • Pharmaceutical relevance: Precursor to antihypertensive agents (e.g., Timolol) and enzyme inhibitors (e.g., IDO1 inhibitors) .

Substituent and Functional Group Variations

(a) 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-Dioxide
  • CAS : 29632-82-4 .
  • Molecular Formula: C₇H₅BrNO₂S.
  • Key Differences :
    • Core Structure : Benzo[d]isothiazole (sulfur and nitrogen in the heterocycle) vs. benzo[b]thiophene (sulfur only).
    • Reactivity : The isothiazole core exhibits distinct electronic properties, influencing its reactivity in nucleophilic substitutions .
  • Synthesis : Typically prepared via condensation or oxidation routes, with purity ranging from 95% to 98% .
(b) 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-Dioxides
  • Structure : Oxidized thioaurones with arylidene substituents .
  • Synthesis: Condensation of benzothiophenones with aryl aldehydes under acidic/basic conditions. Oxidation of thioaurones with H₂O₂ or NaBO₃ .
  • Applications: Explored as flavonoid analogs with antioxidant and anticancer properties .

Data Tables

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
This compound 472.4±45.0 1.894±0.06 Low in water; soluble in DMSO
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide Not reported Not reported Enhanced lipophilicity due to -CF₃
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide Not reported Not reported Moderate in organic solvents

Q & A

Q. What are the established synthetic routes for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide?

A common method involves the condensation of benzo[b]thiophen-3(2H)-one 1,1-dioxides with aryl aldehydes under acidic or basic conditions. For example, bromination of dibenzo[b,d]thiophene 5-oxide precursors followed by oxidation can yield the target compound. Hazardous intermediates like diazoacetic esters require careful handling in a well-ventilated hood, and triflic acid anhydride is often used as a sulfonating agent .

Q. What safety protocols are critical during synthesis and handling?

A rigorous hazard analysis is mandatory, particularly for explosive/toxic intermediates (e.g., diazoacetic esters). Key precautions include:

  • Use of personal protective equipment (PPE) and fume hoods.
  • Avoidance of moisture-sensitive reagents like triflic acid anhydride.
  • Proper disposal protocols for halogenated solvents (e.g., dichloromethane).
    Refer to guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS hazard assessment resources .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • 1H/13C NMR : Assigns aromatic protons and confirms substitution patterns (e.g., δ ~7.6–8.0 ppm for thiophene ring protons) .
  • IR Spectroscopy : Identifies sulfone (S=O) stretches at ~1150–1300 cm⁻¹ .
  • X-ray Crystallography : Resolves planarity of the thiadiazole moiety and intramolecular interactions (e.g., CH···O hydrogen bonds) .

Advanced Research Questions

Q. How does the compound participate in ring-contraction reactions?

Under oxidative conditions (e.g., m-CPBA in DCM), 4H-1,2,6-thiadiazin-4-one derivatives undergo ring contraction to form 1,2,5-thiadiazole-1,1-dioxides. Key steps include:

  • Sulfur oxidation to sulfone groups.
  • Selective carbon atom excision via [3 + 2] cycloaddition pathways.
    Reaction progress is monitored by 1H NMR, and yields (~29%) are optimized by controlling m-CPBA stoichiometry .

Q. What computational methods elucidate its electronic properties?

Density Functional Theory (DFT) studies evaluate bond length alteration (BLA) and hyperpolarizability. For example:

  • BLA values correlate with nonlinear optical (NLO) activity.
  • TD-DFT predicts UV/Vis absorption maxima (e.g., λmax ~519 nm in CH2Cl2) .

Q. What are its potential applications in material science?

The compound’s planar structure and sulfone groups enhance polarizability, making it a candidate for:

  • NLO materials : High first-order hyperpolarizability (β) values suggest utility in photonic devices .
  • Organic semiconductors : Extended π-conjugation supports charge transport in thin-film transistors .

Q. How is its reactivity modulated in medicinal chemistry contexts?

While not directly studied, structural analogs (e.g., 1,2,5-thiadiazole-1,1-dioxides) exhibit bioactivity as:

  • Enzyme inhibitors : Targeting Kras or histamine H2 receptors.
  • Antioxidants : Via redox-active sulfur centers.
    Mechanistic studies require kinetic assays (e.g., enzyme inhibition IC50) and molecular docking simulations .

Data Contradictions and Resolution

  • Synthetic Yields : Reported yields for ring-contraction reactions vary (e.g., 29% vs. trace amounts in substituted analogs). Resolution: Optimize substrate electronic effects (e.g., electron-withdrawing groups enhance reactivity) .
  • Spectroscopic Assignments : Discrepancies in IR peak positions may arise from solvent polarity. Resolution: Use deuterated solvents for consistent NMR referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 2
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.